Manganese(0) carbonyl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

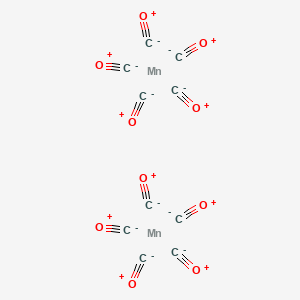

Manganese(0) carbonyl, also known as manganese carbonyl, is a chemical compound with the formula Mn2(CO)10. It is a metal carbonyl complex consisting of two manganese atoms bonded to ten carbon monoxide ligands. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .

准备方法

Manganese carbonyl can be synthesized through the reaction of manganese metal with carbon monoxide under high pressure and temperature. The reaction typically occurs at temperatures around 150-200°C and pressures of 200-300 atmospheres. The industrial production of manganese carbonyl involves the direct combination of manganese and carbon monoxide in a controlled environment to ensure the purity and yield of the product .

化学反应分析

Migratory Insertion Reactions

Manganese(0) carbonyl undergoes ligand-induced migratory insertion, where alkyl or aryl ligands insert into adjacent carbonyl groups. This reactivity forms acyl complexes, pivotal in catalytic cycles:

-

Mechanism : Calderazzo et al. demonstrated that alkyl groups (e.g., CH₃) migrate into CO ligands rather than CO migrating to the alkyl group. Activation energy for [Mn(CO)₅(CH₃)] carbonylation is 14.8 kcal/mol, suggesting a concerted pathway .

-

Kinetic Trends : Carbonylation rates follow: n-Pr > Et > CH₂C₆H₅ > Ph > Me ≫ CF₃, correlating with alkyl group nucleophilicity .

| Alkyl Group (R) | Relative Carbonylation Rate |

|---|---|

| n-Propyl | 1.0 (reference) |

| Ethyl | 0.8 |

| Phenyl | 0.5 |

| Methyl | 0.3 |

| Trifluoromethyl | <0.1 |

Ligand Substitution

Mn₂(CO)₁₀ reacts with neutral ligands (L) to form substituted complexes:

-

Example : Reaction with 2,2′-bipyridine (bipy) yields fac-[Mn(bipy)(CO)₃R], where R = alkyl or aryl .

-

Phosphine Ligands : Triphenylphosphine (PPh₃) induces substitution, forming acyl complexes via migratory insertion .

Hydrogenation Reactions

This compound derivatives catalyze hydrogenation of unsaturated bonds:

-

Ketones : Mn(I) tricarbonyl complexes (e.g., [Mn(bipy)(CO)₃H]) reduce ketones to alcohols under mild conditions (50°C, 20 bar H₂) .

-

Alkenes and Alkynes : Catalytic semihydrogenation of alkynes to trans-alkenes occurs via a Mn-hydride intermediate. Turnover numbers (TON) exceed 500 for terminal alkynes .

Proposed Mechanism for Alkyne Hydrogenation :

-

Oxidative addition of H₂ to Mn center.

-

Alkyne coordination and hydride transfer.

Hydrosilylation

Mn₂(CO)₁₀-based catalysts enable hydrosilylation of carbonyl compounds:

-

Substrates : Ketones, aldehydes, and esters react with silanes (e.g., PhSiH₃) to form silyl ethers .

-

Mechanism : Outer-sphere pathway involving Mn-hydride intermediates. Kinetic isotope effect (KIE) = 2.2 ± 0.1 indicates H-transfer as the rate-limiting step .

Chemisorption on MgO

Mn₂(CO)₁₀ reacts with MgO to form surface-bound complexes:

-

Reaction : Mn(CO)₅CH₃ chemisorbs on MgO, losing CH₃ and CO ligands to form Mn(CO)₄(Os)₂ (Os = surface oxygen) .

-

Characterization : EXAFS data confirm Mn–O bonds (2.12 Å) and retained CO ligands (Mn–C = 1.87 Å) .

| Parameter | Value (Å) |

|---|---|

| Mn–C (carbonyl) | 1.87 |

| Mn–O (surface) | 2.12 |

| Mn–Mg (support) | 3.48 |

Thermal Decomposition

Mn₂(CO)₁₀ decomposes at elevated temperatures:

Photolytic Reactions

UV irradiation accelerates CO loss, forming reactive Mn species useful in thin-film deposition .

Precursor to Manganese Complexes

Mn₂(CO)₁₀ serves as a precursor for:

科学研究应用

Catalytic Applications

Hydroformylation and Organic Synthesis

Manganese(0) carbonyl is widely recognized for its role as a catalyst in organic reactions. It is particularly effective in hydroformylation processes, where it facilitates the conversion of alkenes into aldehydes. This reaction is crucial in producing intermediates for pharmaceuticals and agrochemicals. Studies have shown that manganese complexes can achieve high yields and selectivity, often outperforming traditional catalysts like those based on noble metals .

Hydroboration of Carbon Dioxide

Recent research highlights manganese pincer complexes derived from this compound that enable catalytic reductive functionalization of various substrates, including carbon dioxide. These complexes have demonstrated the ability to convert carbon dioxide into useful products under mild conditions, showcasing manganese's potential as a cost-effective and environmentally friendly alternative to precious metal catalysts .

Material Science

Nanoparticle Synthesis

This compound serves as a precursor for synthesizing manganese oxide nanoparticles through chemical vapor deposition (CVD). This method allows for the controlled growth of nanoparticles with specific properties, which are essential in applications such as catalysis and battery technology. The ability to manipulate the size and morphology of these nanoparticles enhances their performance in various applications .

Doping in Semiconductor Films

The compound has been used as a dopant in the fabrication of aluminum nitride films. By introducing this compound during the growth process, researchers have successfully produced films with enhanced electronic properties, which are vital for optoelectronic devices .

Medicinal Chemistry

Antibacterial Properties

Recent studies have explored the antibacterial potential of manganese tricarbonyl complexes derived from this compound. A library of novel complexes was synthesized and evaluated for their activity against Gram-positive bacteria. Some compounds exhibited significant antibacterial activity with low toxicity towards human cells, indicating their potential as therapeutic agents . The mechanism involves targeting bacterial membranes and disrupting respiratory functions without forming pores, which could lead to new classes of antibiotics .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Catalysis | Hydroformylation and hydroboration reactions | Effective catalyst for converting alkenes to aldehydes |

| Material Science | Precursor for nanoparticles and dopants | Enhances electronic properties in semiconductor films |

| Medicinal Chemistry | Antibacterial properties of tricarbonyl complexes | Low toxicity; effective against Gram-positive bacteria |

| Safety Considerations | Toxicity and handling precautions | Requires inert atmosphere; releases toxic gases upon decomposition |

作用机制

The mechanism of action of manganese carbonyl involves its ability to release carbon monoxide upon decomposition. The carbon monoxide can then interact with various molecular targets, including metal centers in enzymes and proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context and concentration of manganese carbonyl .

相似化合物的比较

Manganese carbonyl can be compared with other metal carbonyls such as iron carbonyl (Fe(CO)5) and nickel carbonyl (Ni(CO)4). While all these compounds share the common feature of metal-carbon monoxide bonding, manganese carbonyl is unique due to its dimeric structure and specific reactivity patterns. Similar compounds include:

- Iron carbonyl (Fe(CO)5)

- Nickel carbonyl (Ni(CO)4)

- Chromium carbonyl (Cr(CO)6)

- Cobalt carbonyl (Co2(CO)8) .

These comparisons highlight the distinct properties and applications of manganese carbonyl in various scientific and industrial contexts.

属性

分子式 |

C10Mn2O10 |

|---|---|

分子量 |

389.98 g/mol |

IUPAC 名称 |

carbon monoxide;manganese |

InChI |

InChI=1S/10CO.2Mn/c10*1-2;; |

InChI 键 |

QFEOTYVTTQCYAZ-UHFFFAOYSA-N |

规范 SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Mn] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。